Product packaging for Ald-Ph-amido-PEG1-C2-Pfp ester(Cat. No.:CAS No. 2101206-67-9)

Ald-Ph-amido-PEG1-C2-Pfp ester

Cat. No.: B8820144
CAS No.: 2101206-67-9
M. Wt: 431.3 g/mol
InChI Key: JUOKBCYOAVSJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Combining Aldehyde, Phenyl, Amide, Polyethylene (B3416737) Glycol, and Pentafluorophenyl Ester Moieties

The rationale for each component is as follows:

Aldehyde (Ald): The aldehyde group is a reactive carbonyl functional group. chemscene.comthermofisher.com It serves as a chemical handle that can react specifically with nucleophiles like primary amines, hydrazides, or alkoxyamines to form stable imine or hydrazone bonds. chemscene.comthermofisher.com This reactivity allows for the controlled conjugation of the linker to a protein or other molecule, often at a site that has been specifically modified to contain a compatible reactive partner. researchgate.net

Phenyl (Ph): The phenyl ring is an aromatic group that introduces rigidity and planarity into the linker structure. precisepeg.com This structural constraint can be crucial for maintaining an optimal distance and orientation between the two conjugated molecules. nih.gov Aromatic linkers can also enhance the stability of the molecule and may participate in non-covalent interactions, such as π-π stacking, which can help stabilize the entire molecular assembly. precisepeg.comnih.gov

Amide (amido): The amide bond is known for its exceptional chemical stability, particularly its resistance to hydrolysis under physiological conditions. wikipedia.orgnih.gov Its inclusion in the linker backbone ensures the integrity of the linkage, preventing premature cleavage of the conjugate. nih.gov The planarity of the amide bond, due to resonance, also contributes to the structural definition of the linker. nih.gov

Polyethylene Glycol (PEG): The short, single unit of polyethylene glycol is a hydrophilic spacer. crimsonpublishers.comtandfonline.com The primary function of the PEG moiety is to enhance the aqueous solubility and improve the pharmacokinetic properties of the conjugate. precisepeg.comnih.gov Even short PEG chains can help to reduce aggregation and can shield the conjugate from recognition by the immune system. nih.govrsc.org

Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly reactive group designed for efficient coupling with primary amines to form a very stable amide bond. tocris.combroadpharm.combroadpharm.com It is generally more stable against spontaneous hydrolysis in aqueous buffers compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation efficiency. broadpharm.comnih.gov This end of the linker is typically used to attach the linker to a small molecule drug or payload.

Functional Summary of Moieties

Moiety Chemical Group Primary Function in the Linker
Ald Aldehyde Bio-orthogonal reactive handle for conjugation (e.g., to antibodies). chemscene.comresearchgate.net
Ph Phenyl Provides structural rigidity and stability. precisepeg.comnih.gov
amido Amide Confers high chemical stability to the linker backbone. wikipedia.orgnih.gov
PEG1 Polyethylene Glycol Enhances hydrophilicity and solubility. precisepeg.comcrimsonpublishers.com

| Pfp ester | Pentafluorophenyl Ester | Highly reactive group for stable amide bond formation with amine-containing molecules (e.g., drugs). broadpharm.combroadpharm.com |

Overview of Research Significance and Potential Academic Impact

The development of multifunctional linkers like Ald-Ph-amido-PEG1-C2-Pfp ester is of considerable significance to the field of medicinal chemistry and chemical biology. Its primary application lies in the construction of Antibody-Drug Conjugates (ADCs), which are a powerful class of targeted cancer therapies. fujifilm.com The success of an ADC is critically dependent on the linker that connects the antibody to the cytotoxic payload. researchgate.net

The academic impact of this and similar linkers is multifaceted. It provides researchers with a reliable and versatile tool to synthesize novel bioconjugates for hypothesis testing. The ability to systematically vary components of the linker, for instance by using analogues with longer PEG chains (e.g., Ald-Ph-amido-PEG2-C2-Pfp ester or Ald-Ph-amido-PEG3-C2-Pfp ester), allows for the systematic investigation of how linker length and hydrophilicity affect ADC properties. nih.govxcessbio.com This contributes to a deeper understanding of structure-activity relationships in complex bioconjugates, paving the way for the rational design of next-generation therapeutics with improved stability, efficacy, and safety profiles. nih.gov Furthermore, the principles embodied in this linker's design are applicable to other areas requiring precise molecular assembly, such as the development of molecular probes and advanced biomaterials. cornell.edu

Defined Scope of Investigation within Chemical Research

The investigation of this compound is situated within the broader research scope of linker design and bioconjugation chemistry. Research in this area focuses on the synthesis and characterization of novel linking molecules and the development of methodologies for their efficient and specific attachment to biomolecules and therapeutic agents. researchgate.netrsc.org

Specific research activities related to this compound would include:

Synthesis and Optimization: Developing and refining the synthetic routes to produce the linker with high purity and yield.

Reactivity and Selectivity Studies: Quantifying the reaction kinetics and selectivity of the aldehyde and Pfp ester termini with their respective target functional groups under various conditions.

Bioconjugation and Characterization: Using the linker to construct ADCs or other bioconjugates and thoroughly characterizing the final products to confirm their structure, purity, and stability.

Structure-Property Relationship Studies: Synthesizing a library of related linkers with systematic variations (e.g., PEG length, phenyl substitution) to study how these changes impact the physicochemical and biological properties of the resulting conjugates. This research is fundamental to advancing the design of targeted drug delivery systems and other complex functional molecules. enamine.netnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ald-Ph-amido-PEG2-C2-Pfp ester
Ald-Ph-amido-PEG3-C2-Pfp ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2101206-67-9

Molecular Formula

C19H14F5NO5

Molecular Weight

431.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate

InChI

InChI=1S/C19H14F5NO5/c20-13-14(21)16(23)18(17(24)15(13)22)30-12(27)5-7-29-8-6-25-19(28)11-3-1-10(9-26)2-4-11/h1-4,9H,5-8H2,(H,25,28)

InChI Key

JUOKBCYOAVSJOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Strategic Synthetic Methodologies for Ald Ph Amido Peg1 C2 Pfp Ester

Retrosynthetic Analysis and Design Principles

A retrosynthetic approach to Ald-Ph-amido-PEG1-C2-Pfp ester identifies three key disconnections, breaking the molecule down into manageable precursors. The primary disconnection points are:

The Pentafluorophenyl Ester: The Pfp ester is recognized as an activated acyl group, readily formed from a terminal carboxylic acid. This suggests the immediate precursor is the corresponding carboxylic acid: Ald-Ph-amido-PEG1-C2-COOH. Pfp esters are chosen for their high reactivity towards nucleophiles, such as the amine groups on proteins, and their relative stability compared to other activated esters. rsc.orgnih.govorganic-chemistry.org

The Amide Bond: The central amide linkage can be disconnected to yield two key building blocks: an aldehyde-functionalized benzoic acid derivative (Ald-Ph-COOH) and an amine-terminated PEGylated propanoic acid (H₂N-PEG1-C2-COOH).

The PEGylated Backbone: The amino-PEGylated precursor can be further broken down, though it is often commercially available or synthesized via standard methods.

The design principle is to create a heterobifunctional linker. The aldehyde group provides a handle for specific conjugation chemistries (e.g., hydrazone or oxime formation), while the Pfp ester is a highly efficient acylating agent for forming stable amide bonds with biological molecules. rsc.orgnih.gov The single PEG unit enhances aqueous solubility and provides a precise spatial separation between the conjugated entities, which can be critical for biological activity. google.com

Synthesis of Key Precursors and Building Blocks

The construction of this compound relies on the robust preparation of its constituent fragments.

The formation of the amide bond is a crucial step that connects the aldehyde-phenyl moiety to the PEGylated spacer. This is typically achieved by coupling the carboxylic acid of the phenyl subunit (e.g., 4-formylbenzoic acid) with the amine group of the PEGylated component (e.g., 3-(2-aminoethoxy)propanoic acid). Standard peptide coupling reagents are employed for this transformation to ensure high yield and prevent side reactions. The reaction between a carboxylic acid and an amine to form the amide is one of the most widely used reactions in medicinal chemistry. growingscience.com The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net

Common coupling agents used for this purpose are summarized in the table below.

Coupling AgentAdditiveBaseTypical SolventCharacteristics
EDCHOBt or HOAtDIPEA or TEADMF, DCMWidely used, water-soluble carbodiimide; byproducts are easily removed. acs.orgnih.gov
HATUNoneDIPEA or CollidineDMFHigh efficiency, fast reaction times, low racemization. growingscience.com
DCCDMAPNoneDCM, THFPotent dehydrating agent, forms insoluble DCU byproduct. growingscience.com
PFP-TFAPyridinePyridineTHF, DMFCan be used for simultaneous protection and activation. google.com

EDC: 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide; HOBt: 1-hydroxybenzotriazole; HOAt: 1-hydroxy-7-azabenzotriazole; DIPEA: N,N'-diisopropylethylamine; TEA: Triethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; DCC: N,N'-dicyclohexylcarbodiimide; DMAP: 4-dimethylaminopyridine; PFP-TFA: Pentafluorophenyl trifluoroacetate.

The final synthetic step is the activation of the terminal carboxylic acid of the PEGylated chain into a pentafluorophenyl (Pfp) ester. Pfp esters are highly reactive acylating agents due to the electron-withdrawing nature of the pentafluorophenyl group, making it an excellent leaving group. rsc.orguoa.gr

The conventional method involves reacting the carboxylic acid with pentafluorophenol (B44920) in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). tcichemicals.com More recent and efficient methods have been developed. For example, an electrochemical method allows for the coupling of carboxylic acids with pentafluorophenol without the need for external dehydrating agents by modulating the oxidation state of the phenol. rsc.orgnih.gov Another approach uses bis(pentafluorophenyl) carbonate, which reacts with carboxylic acids to form the Pfp ester intermediate with fewer additives and simpler workup procedures. tcichemicals.com

Elaboration of Amide-Linked PEGylated Components

Convergent and Linear Synthetic Route Design

The assembly of this compound can be approached through either a linear or a convergent strategy, each with distinct advantages.

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and purity of this compound requires careful optimization of the key reaction steps, particularly the amide bond formation and the Pfp esterification.

Amide Coupling Optimization: The efficiency of amide bond formation is highly dependent on the choice of coupling reagents, solvent, temperature, and stoichiometry. numberanalytics.com

Reagents: For sterically hindered substrates, stronger coupling reagents like HATU are often preferred over EDC/HOBt. acs.orgnih.gov

Solvent: Polar aprotic solvents like DMF and DMSO are commonly used as they effectively solubilize the reactants and stabilize charged intermediates. numberanalytics.com

Temperature: While higher temperatures can increase reaction rates, they may also lead to side reactions or decomposition of sensitive functional groups like the aldehyde. Reactions are often run at room temperature. numberanalytics.com

Base: The choice of a non-nucleophilic base, such as DIPEA, is critical to deprotonate the carboxylic acid and neutralize acidic byproducts without competing in the reaction. growingscience.com

A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific substrate pairing. researchgate.net

Pfp Esterification Optimization: The formation of the Pfp ester must also be optimized to ensure high conversion without degrading the molecule.

Catalyst/Dehydrating Agent: While DCC is effective, newer methods offer milder conditions. For instance, electrochemical synthesis can be optimized by adjusting the cell potential and electrolyte concentration. rsc.org A study found that using a constant cell potential of 3.0 V with N1,N1,N2,N2-tetramethylguanidine (TMG) as a base in acetonitrile (B52724) afforded the Pfp ester in 90% yield. rsc.org

Stoichiometry: An excess of pentafluorophenol is often used to drive the reaction to completion. rsc.org

Reaction Time: Pfp ester reductions using sodium borohydride (B1222165) have been reported to complete in as little as 15 minutes to 4 hours, indicating that ester formation is also typically rapid under optimized conditions. uoa.gr

The following table summarizes research findings on optimizing esterification processes, which share principles applicable to Pfp ester synthesis.

ParameterConditionEffect on Yield/SelectivityReference
Catalyst Concentration 5% sulfuric acidOptimal for esterification of fatty acids. tubitak.gov.tr
Temperature 150 °CIncreased temperature improved yield for specific esters. tubitak.gov.tr
Reaction Time 6 hoursSufficient to achieve high conversion (93% yield) in a model system. tubitak.gov.tr
Reagent Ratio 5-fold excess of PFP-OHOften optimal for electrochemical Pfp ester synthesis. rsc.org

By carefully selecting and optimizing each of these synthetic steps, this compound can be produced efficiently and with the high purity required for its applications in creating complex bioconjugates.

Advanced Purification Techniques for Intermediates and Final Compound

The purification of this compound and its precursors involves a multi-step approach, leveraging a combination of chromatographic and non-chromatographic methods. The choice of technique is dictated by the specific impurities present at each synthetic stage.

Purification of Synthetic Intermediates:

The synthesis of the target compound involves intermediates such as activated carboxylic acids and PEGylated amines. The purification of these precursors is crucial for the success of subsequent coupling reactions.

Pfp Ester Precursors: The synthesis of active esters like Pfp esters often uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). A significant challenge in these reactions is the removal of byproducts, for instance, dicyclohexyl urea, and any excess reagents. rsc.org A common and effective workup procedure involves washing the organic layer with dilute aqueous solutions of acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1% NaHCO3), followed by drying and solvent evaporation. thieme-connect.com For Pfp esters that are stable and insoluble in cold water, a simple and efficient purification method is precipitation by pouring the reaction mixture into ice water, followed by filtration to collect the solid product. thieme-connect.com Further purification can be achieved by filtration through silica (B1680970) gel or Celite® to remove residual solid impurities. rsc.org

Purification of the Final Compound:

Once the final molecule, this compound, is synthesized, a range of advanced chromatographic techniques are employed to achieve the high purity (often >98%) required for its intended use. fujifilm.comxcessbio.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and analysis of PEGylated compounds.

Reversed-Phase HPLC (RP-HPLC): This is a particularly powerful method for separating PEGylated molecules. nih.govlcms.cz The separation mechanism is complex, influenced by both the hydrophobicity of the parent molecule and the properties of the attached PEG chain. nih.gov The retention time in RP-HPLC can increase with the length of the PEG chain. nih.gov For this compound, RP-HPLC can effectively separate the desired product from starting materials and non-PEGylated impurities.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. This technique is highly effective for purifying large PEGylated proteins by removing unreacted protein, free PEG, and other small molecules. nih.gov While the size difference between the final product and its immediate precursors may not be substantial, SEC is valuable for removing low molecular weight reagents or potential aggregates. chromatographyonline.com

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. While the final this compound is neutral, IEX can be instrumental in purifying charged intermediates during the synthesis. The presence of a PEG chain can shield the surface charges of a molecule, altering its interaction with the IEX stationary phase, a phenomenon that can be exploited for separation. nih.govresearchgate.net For instance, purifying a PEGylated erythropoietin has been achieved using two consecutive cation exchange chromatography steps. google.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can serve as a complementary method to IEX, particularly for molecules that are difficult to purify by other means. However, HIC can sometimes suffer from lower capacity and resolution compared to other chromatographic techniques.

Crystallization: The ability of PEG to crystallize can potentially be used as a purification method. Studies have shown that PEG-containing block copolymers can be crystallized from a supersaturated solution. nih.gov This process could theoretically be adapted to selectively crystallize the PEGylated final product, leaving non-PEGylated impurities in the solution. The crystallization of PEG can, however, disrupt aggregate structures that may exist in solution. acs.org

The following table summarizes the primary purification techniques and their applicability.

Purification TechniquePrinciple of SeparationApplication for this compound & IntermediatesReferences
Precipitation Differential SolubilityPurification of water-insoluble Pfp ester intermediates by precipitation in cold water. thieme-connect.com
Flash Chromatography AdsorptionPurification of organic-soluble intermediates and final product from polar impurities and reaction byproducts. rsc.org
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification of the final product and analysis of purity. Separation based on the hydrophobic phenyl and Pfp groups. nih.gov
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removal of small molecule reagents from the final product or separation of species with significant size differences. nih.govchromatographyonline.com
Ion-Exchange Chromatography (IEX) Net ChargePurification of charged intermediates. The PEG chain can modulate the interaction with the stationary phase. researchgate.net
Dialysis / Ultrafiltration SizeRemoval of unreacted PEG Pfp ester and other small molecules after conjugation reactions with large biomolecules. nih.govprecisepeg.combroadpharm.com

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Pentafluorophenyl Ester Reactivity

Pentafluorophenyl esters are highly reactive acylating agents favored in bioconjugation for their ability to form stable amide bonds with primary amines. wikipedia.orgnih.gov Their reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group. nih.gov

The formation of an amide bond from a PFP ester proceeds through a nucleophilic acyl substitution mechanism. nih.govmasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein, on the electrophilic carbonyl carbon of the ester. creative-proteomics.comtocris.com This addition step forms a transient tetrahedral intermediate. Subsequently, the pentafluorophenolate anion is eliminated, and a proton transfer results in the formation of a stable amide bond. masterorganicchemistry.com

The reaction is typically carried out under slightly basic conditions (pH 8.5) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic. tocris.com It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they would compete with the intended target molecule for reaction with the PFP ester. broadpharm.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the PFP ester.

Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed.

Leaving Group Elimination: The pentafluorophenoxide, a stable anion and thus a good leaving group, is expelled.

Proton Transfer: A final deprotonation step yields the neutral, stable amide product. masterorganicchemistry.com

This pathway is favored due to the high reactivity of PFP esters, which allows for efficient amide bond formation under mild conditions suitable for biological molecules. nih.gov

A competing reaction to the desired aminolysis is the hydrolysis of the PFP ester, where water acts as the nucleophile. wikipedia.orgnih.gov PFP esters are notably less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions. wikipedia.orgbroadpharm.com

The rate of hydrolysis is pH-dependent, increasing under more basic conditions due to the higher concentration of the more nucleophilic hydroxide (B78521) ion. nih.gov Kinetic studies comparing tetrafluorophenyl (TFP) ester-terminated self-assembled monolayers (SAMs) with NHS ester SAMs have demonstrated the superior stability of the fluorinated esters. nih.gov For instance, at pH 10, TFP SAMs show significantly slower hydrolysis rates than their NHS counterparts. nih.gov

The thermodynamics of the aminolysis reaction are more favorable than hydrolysis. mdpi.com Computational studies have shown that the reaction of fluorinated phenyl esters with amines is thermodynamically favored, with tetrafluoro- and pentafluorophenyl esters having reaction-free energies comparable to the highly reactive p-nitrophenyl esters. mdpi.com This thermodynamic preference for aminolysis over hydrolysis is a key factor in the high efficiency of PFP esters in bioconjugation. mdpi.com

Table 1: Comparative Hydrolysis Data of Activated Esters

Activated Ester pH Half-life (t₁/₂) Relative Stability
NHS Ester 7.0 (0°C) ~5 hours Less Stable
NHS Ester 8.6 (4°C) ~10 minutes Less Stable
TFP Ester 10.0 Significantly longer than NHS More Stable

This table is generated based on data indicating NHS esters have a half-life of approximately 5 hours at pH 7.0 (0°C) and 10 minutes at pH 8.6 (4°C), and that TFP esters are much more stable to basic pH than their NHS analogs. nih.govmdpi.com

Nucleophilic Acyl Substitution Pathways for Amide Bond Formation

Chemistry of the Aldehyde Moiety in Linker Applications

The aldehyde group (-CHO) on the phenyl ring of the linker provides a second, orthogonal reactive handle for conjugation. acs.org This functionality is particularly useful for reacting with specific nucleophiles, allowing for a two-step, controlled conjugation process.

Aldehydes readily react with primary amines to form imines (also known as Schiff bases) and with hydrazines (or hydrazides) to form hydrazones. bham.ac.ukmasterorganicchemistry.com These reactions are condensation reactions, involving the elimination of a water molecule. masterorganicchemistry.com

The mechanism for imine and hydrazone formation is similar and can be catalyzed by acid or base. bham.ac.uknih.gov

Nucleophilic Addition: The nitrogen atom of the amine or hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde. bham.ac.uk

Tetrahedral Intermediate (Hemiaminal/Carbinolamine): This addition forms a tetrahedral intermediate. nih.gov

Dehydration: The intermediate then undergoes dehydration to form the C=N double bond of the imine or hydrazone. This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group (water). bham.ac.uk

The reaction is an equilibrium process. bham.ac.uk Hydrazones and oximes (formed from hydroxylamines) are generally more stable towards hydrolysis than imines formed from simple primary amines. nih.govresearchgate.net The stability is influenced by the electronics of the group attached to the imine nitrogen. nih.gov

While imine formation is reversible, the resulting C=N bond can be stabilized by reduction to a secondary amine. creative-proteomics.commdpi.com This process is known as reductive amination. acs.org A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is typically used because it selectively reduces the imine without reducing the aldehyde or other functional groups present in biological molecules. mdpi.comthermofisher.com

The two-step process involves:

Imine Formation: The aldehyde reacts with a primary amine to form a reversible imine linkage. mdpi.com

Reduction: The imine is then reduced to a stable, irreversible secondary amine bond. thermofisher.com

Reductive amination is a powerful "zero-length" crosslinking method as no additional spacer atoms are incorporated during the stabilization step. thermofisher.com This strategy preserves the charge of the original amine, which can be advantageous in maintaining the properties of the modified protein. mdpi.com

Other transformations of the aldehyde group, though less common in this specific linker context, include oxidation to a carboxylic acid or reduction to an alcohol. However, for bioconjugation, the formation of stable C-N bonds is the primary application.

The aldehyde group serves as a versatile chemical handle for bioorthogonal conjugation. acs.org Its reactivity allows for site-specific modification of biomolecules. acs.org One strategy involves the genetic encoding of an aldehyde-containing unnatural amino acid into a protein, which can then be specifically targeted by a linker like Ald-Ph-amido-PEG1-C2-Pfp ester (or a molecule with a complementary hydrazide or aminooxy group). acs.org

Another strategy involves the periodate (B1199274) oxidation of N-terminal serine residues or vicinal diols in glycoproteins to generate aldehyde functionalities on the protein itself. acs.orgthermofisher.com These generated aldehydes can then be conjugated with hydrazide- or amine-containing molecules. thermofisher.com

The selectivity of the aldehyde's reaction is controlled by the choice of nucleophile and reaction conditions. For example, hydrazides and aminooxy groups react specifically with aldehydes to form stable hydrazones and oximes, respectively, under conditions where native protein amines are unreactive. nih.gov Specialized ligation chemistries, such as the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, have also been developed to react with aldehyde tags to form highly stable C-C bonds. acs.org

Table 2: Reactivity of Functional Groups in this compound

Functional Group Reactive Partner Bond Formed (Initial) Bond Formed (Stable) Key Features
Pentafluorophenyl (PFP) Ester Primary Amine - Amide High reactivity, good leaving group, less prone to hydrolysis than NHS esters. wikipedia.orgnih.gov
Aldehyde Primary Amine Imine (Schiff Base) Secondary Amine (via reductive amination) Reversible initial bond, stabilized by reduction. creative-proteomics.commdpi.com
Aldehyde Hydrazine/Hydrazide Hydrazone Hydrazone More stable than imines, forms under mild conditions. nih.gov
Aldehyde Hydroxylamine/Aminooxy Oxime Oxime Stable linkage, used in bioorthogonal chemistry. nih.gov

This table summarizes the primary reactions of the two key functional moieties of the title compound.

Reductive Amination and Other Carbonyl Transformations

Role of PEG and Phenyl Linkers in Modulating Reactivity and Accessibility

The pentafluorophenyl (Pfp) ester is an active ester that readily reacts with primary amines, such as the ε-amino groups of lysine residues on proteins, to form stable amide bonds. wikipedia.orgtocris.com This reaction proceeds efficiently under mild pH conditions (typically pH 7-9). nih.gov Pfp esters are particularly valued in bioconjugation because they are less susceptible to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. wikipedia.orgbroadpharm.comresearchgate.net

Influence of the PEG1 Moiety

The inclusion of even a single ethylene (B1197577) glycol unit has a significant impact on the molecule's properties. PEG moieties are known to:

Enhance Hydrophilicity: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity. precisepeg.com This increased water solubility can improve the molecule's compatibility with physiological and aqueous buffer systems during conjugation procedures. biochempeg.com

The following research finding illustrates the impact of PEG linker length on the permeability of PROTACs.

Compound/Linker TypePermeability (Pe = 10-6 cm/s)Reference
Alkyl Linker0.002 acs.org
1-Unit PEG Linker0.005 acs.org
2-Unit PEG Linker0.6 acs.org
3-Unit PEG Linker0.03 acs.org

This table demonstrates that linker composition and length have a non-linear effect on permeability. While this study found that a 1-unit PEG linker was slightly more permeable than an alkyl linker, a 2-unit PEG linker was significantly more permeable, and extending it to 3 units drastically reduced permeability again. acs.org

Influence of the Phenyl Linker

The phenyl group introduces a level of rigidity and planarity that contrasts with the flexibility of the PEG unit. precisepeg.com This has several important consequences for reactivity and accessibility:

Conformational Rigidity: Aromatic linkers, such as phenyl rings, provide structural rigidity, which reduces the number of possible conformations the molecule can adopt. precisepeg.comnih.gov This pre-organization can be advantageous, as it may reduce the entropic penalty upon binding to a target, potentially leading to more stable ternary complex formation in the context of PROTACs. frontiersin.orgrsc.org However, excessive rigidity can also be detrimental if it prevents the molecule from achieving the optimal orientation for binding. nih.gov

Stabilizing Interactions: The delocalized π-electrons of the phenyl ring enhance the linker's stability and allow it to participate in non-covalent interactions, such as π-π stacking, with aromatic residues on target proteins. precisepeg.com Such interactions can significantly contribute to the stability of the binding complex.

Improved Cellular Permeability: In some molecular contexts, replacing a flexible PEG linker with a more rigid phenyl ring has been shown to significantly improve cellular permeability. drugdiscoverytrends.com

Research findings have highlighted the strategic benefit of incorporating phenyl groups into flexible linkers.

PROTAC Linker TypeKey Structural FeatureObserved OutcomeReference
Flexible PEG LinkerFlexibility from PEG chainExhibited baseline degradation activity escholarship.org
PEG Linker with Phenyl Moiety InsertedIncreased rigidity and a site for T-shaped π-stackingImproved degrader activity escholarship.org

This table summarizes findings where the rational insertion of a phenyl group into a PEG linker enhanced PROTAC efficacy by increasing rigidity and introducing a stabilizing π-stacking interaction. escholarship.org

In another study, the trade-off between flexibility and rigidity was highlighted when a flexible PEG linker was substituted with a rigid phenyl linker.

PROTAC Linker TypeKey Structural FeatureObserved Activity (AR Degradation)Reference
Parent PROTAC with PEG unitFlexible, linearActive (Degradation at 3 μM) nih.gov
Analog PROTACs with Phenyl RingsRigid, planarInactive nih.gov

This research demonstrated that while rigidity can be beneficial, the flexibility of a PEG linker was essential for the molecule to adopt a productive conformation for its specific targets, and replacing it with a rigid phenyl group abolished its activity. nih.gov

Advanced Applications in Chemical and Materials Science Research

Engineering of Functionalized Polymers and Hydrogels

The unique architecture of Ald-Ph-amido-PEG1-C2-Pfp ester, possessing two distinct reactive termini, enables its use in the sophisticated engineering of polymers and hydrogels.

Use as a Bifunctional Crosslinker for Polymer Synthesis

This compound is a heterobifunctional molecule, a characteristic that makes it a valuable crosslinking agent in polymer synthesis. numberanalytics.cominterchim.com Its two functional groups—an aldehyde and a PFP ester—react with different chemical partners, allowing for the directed assembly of polymer chains. numberanalytics.comgovtpgcdatia.ac.in

The PFP ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on other polymer chains or monomers. broadpharm.comacs.orgaxispharm.com PFP esters are noted for being more stable in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, yet they exhibit exceptional reactivity towards amines. broadpharm.comacs.orgrsc.org This reactivity is not limited to primary alkyl amines; PFP esters can also react with less nucleophilic aromatic amines. acs.org

Simultaneously, the aldehyde group offers an orthogonal reaction site. Aldehydes are a cornerstone in polymer chemistry, capable of participating in various polymerization, cross-linking, and functionalization reactions. numberanalytics.com They can react with nucleophiles like hydrazines or alkoxyamines to form stable hydrazone or oxime linkages, reactions often classified as "click" chemistry due to their efficiency and mild conditions. rsc.org This dual reactivity allows the molecule to act as a bridge, covalently linking different polymer chains or incorporating specific functionalities into a polymer network, a fundamental process in creating cross-linked materials like hydrogels. numberanalytics.comnih.gov PEG-based linkers are frequently used in the synthesis of hydrogels due to their hydrophilicity and biocompatibility.

Strategies for Controlled Polymerization and Network Formation

The distinct reactivity of the aldehyde and PFP ester functional groups on this compound allows for controlled and sequential polymerization strategies. The significant difference in reactivity between the two ends enables stepwise modifications.

The PFP ester's reaction with amines is exceptionally rapid and efficient, proceeding under mild conditions. acs.orgresearchgate.net In contrast, the aldehyde's reaction with partners like hydroxylamines or hydrazines represents a separate, non-interfering chemical step. rsc.org This orthogonality allows a researcher to first engage the PFP ester in an amidation reaction to build a primary polymer chain or attach it to a substrate. Subsequently, the still-available aldehyde groups can be used in a second, distinct reaction to form cross-links or attach other molecules, leading to a well-defined polymer network. numberanalytics.com

Control over the polymerization process can also be exerted by managing the reaction conditions. The aminolysis of PFP esters is efficient and less prone to hydrolysis than NHS esters, providing a wider window for reaction in various solvents, including aqueous solutions. acs.orgrsc.orgnih.gov The kinetics of this reaction can be tuned, allowing for control over the extent and speed of polymer chain formation or cross-linking. acs.org This controlled approach is crucial for designing materials like nanogels and other functional polymers where the final architecture dictates the material's properties. nih.gov

Directed Conjugation in Chemical Biology Tools

The primary and most well-documented application of this compound is as a non-cleavable linker in the field of chemical biology, particularly for creating antibody-drug conjugates (ADCs). glpbio.comglpbio.cnmedchemexpress.com ADCs are targeted therapeutics composed of an antibody linked to a cytotoxic payload, and the linker's role is critical to the conjugate's stability and function. fujifilm.com

Site-Specific Modification of Chemical Scaffolds and Peptides

This compound is designed for the site-specific modification of complex biomolecules like peptides and proteins (e.g., antibodies). fujifilm.com The PFP ester end of the molecule is an amine-reactive functional group. broadpharm.comaxispharm.com It reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide chain, to form a highly stable amide bond. acs.orgrsc.org This reaction is a cornerstone of bioconjugation. The enhanced stability of PFP esters compared to NHS esters makes them particularly suitable for these modifications. rsc.org

The aldehyde group provides a second, orthogonal site for conjugation. Aldehydes can be reacted selectively with other functional groups, such as hydroxylamines or hydrazides, to form stable oxime or hydrazone linkages, respectively. rsc.org This allows for the precise, stepwise attachment of different molecules. For example, the linker can first be attached to a peptide via its PFP ester, and the resulting aldehyde-functionalized peptide can then be conjugated to another molecule or surface. whiterose.ac.uknih.gov This methodology is central to improving ADC design, where homogeneous and well-defined conjugates are sought to enhance therapeutic efficacy. fujifilm.com

Development of Chemical Probes and Labeling Reagents

The bifunctional nature of this compound makes it an ideal scaffold for constructing chemical probes and labeling reagents. interchim.com A probe typically requires a targeting moiety and a reporter moiety (e.g., a fluorescent dye or a radiolabel). This linker can covalently connect these two components.

For instance, a fluorescent dye containing an amine group can be attached to the linker via the PFP ester. The resulting molecule, now bearing an aldehyde group, can then be conjugated to a targeting biomolecule, such as an antibody or peptide, through its amine-reactive functionalities (after conversion of the aldehyde to a different reactive group if necessary) or by reacting the aldehyde with a hydrazine-modified biomolecule. PFP esters are generally used in heterobifunctional labeling applications. broadpharm.com Furthermore, PEG linkers are commonly used in the development of radiolabeled probes for applications like PET imaging, where they can connect a chelating agent for a radioisotope to a targeting peptide.

Surface Modification of Advanced Materials

The covalent modification of material surfaces is critical for a range of applications, from biomedical implants to biosensors. This compound is well-suited for such surface functionalization tasks. General PEG PFP esters are used for the surface modification of nanoparticles and cells. broadpharm.com

The PFP ester group can react with amine functionalities present on the surface of a material (e.g., silica (B1680970) or polymer nanoparticles with aminosilane (B1250345) coatings) to form stable, covalent amide bonds. broadpharm.comrsc.org This process anchors the linker to the surface. PFP-functional polymers have been used to create reactive coatings that can subsequently immobilize biomolecules like antibodies. rsc.org

Following immobilization, the aldehyde group at the other end of the linker is exposed and available for further reactions. acs.orgcd-bioparticles.net This exposed aldehyde serves as a reactive handle to tether other molecules of interest, such as proteins, peptides, or small molecule ligands. whiterose.ac.uknih.gov For example, proteins can be tethered to an aldehyde-functionalized surface to create biosensors or bioactive implants. whiterose.ac.uknih.govacs.org The short PEG spacer helps to distance the attached molecule from the surface, potentially reducing steric hindrance and improving its accessibility and function. This strategy has been used to attach bioactive proteins to titanium surfaces to improve their biological performance. rsc.org

Chemical Compound Data

Table 1: Properties of this compound

Property Value Source
CAS Number 2101206-67-9 glpbio.com
Molecular Formula C19H14F5NO5 glpbio.com
Molecular Weight 431.31 g/mol glpbio.com
Appearance Solid Powder glpbio.cn
Solubility Soluble in DMSO glpbio.com

| Primary Applications | ADC Linker, Bifunctional Crosslinker | interchim.comglpbio.commedchemexpress.com |

Table 2: Related Ald-Ph-amido-PEG-C2 Linkers

Compound Name Structure Variation Primary Use
Ald-Ph-amido-PEG1-C2-NHS ester NHS ester instead of PFP ester ADC Linker targetmol.com
Ald-Ph-amido-PEG2-C2-Pfp ester Contains 2 PEG units ADC Linker glpbio.cn
Ald-Ph-amido-PEG3-C2-Pfp ester Contains 3 PEG units ADC Linker

Immobilization Strategies on Solid Supports

The dual reactivity of this compound makes it a versatile reagent for the immobilization of biomolecules and other ligands onto solid supports. This process is fundamental in the development of biosensors, affinity chromatography matrices, and other diagnostic and purification tools. The aldehyde and Pfp ester moieties can be selectively addressed to achieve controlled and oriented immobilization.

One common strategy involves a two-step process. First, a solid support with a primary amine-functionalized surface is reacted with the Pfp ester of this compound. The Pfp ester is a highly reactive leaving group that readily forms a stable amide bond with primary amines under mild conditions. axispharm.com This initial step covalently attaches the linker to the solid support, leaving the aldehyde group exposed and available for further reaction.

The second step involves the immobilization of a target molecule containing a hydrazide or an aminooxy group onto the aldehyde-functionalized support. The reaction between an aldehyde and a hydrazide forms a stable hydrazone bond, while the reaction with an aminooxy group yields an even more stable oxime linkage. This highly specific reaction allows for the controlled and oriented attachment of biomolecules, such as antibodies or enzymes, to the solid support. fujifilm.com This method is particularly advantageous as it minimizes non-specific binding and helps to maintain the biological activity of the immobilized molecule.

Alternatively, the aldehyde group can be utilized for the initial attachment to a hydrazide-functionalized solid support. Subsequently, the Pfp ester is available for the conjugation of a second molecule containing a primary amine. The choice of strategy depends on the nature of the solid support and the molecule to be immobilized.

Fabrication of Functional Interfaces

The ability to create well-defined and functional interfaces is crucial in fields such as biomaterials, electronics, and sensor development. This compound provides a molecular bridge to engineer such interfaces with high precision. The short polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, which can be beneficial in reducing steric hindrance at the interface.

For instance, in the development of biosensors, a capture antibody can be immobilized on a sensor surface using the strategies described above. The oriented immobilization via the aldehyde-hydrazide chemistry ensures that the antigen-binding sites of the antibody are directed away from the surface, maximizing their availability for target binding. fujifilm.com The PEG linker provides a hydrophilic microenvironment that can help to prevent non-specific protein adsorption and maintain the native conformation of the antibody.

The fabrication of functional interfaces using this linker is not limited to biomolecules. The Pfp ester can react with a wide range of primary amine-containing molecules, including synthetic polymers, fluorescent dyes, and nanoparticles. This versatility allows for the creation of multifunctional surfaces with tailored chemical and physical properties.

Integration into Modular Chemical Synthesis Platforms

The concept of modular synthesis, often referred to as "click chemistry," relies on the use of highly efficient and specific reactions to assemble complex molecules from smaller, pre-functionalized building blocks. This compound is an ideal component for such platforms due to its orthogonal reactive ends. targetmol.com

In a modular approach, the aldehyde and Pfp ester can be used as handles for the sequential attachment of different molecular modules. For example, in the synthesis of an antibody-drug conjugate (ADC), the Pfp ester can be used to attach the linker to a cytotoxic drug molecule that has been modified to contain a primary amine. fujifilm.comglpbio.com The resulting aldehyde-functionalized drug-linker conjugate can then be selectively reacted with an antibody that has been engineered to contain a hydrazide or aminooxy group. fujifilm.comglpbio.com This modular strategy allows for the rapid and efficient synthesis of a library of ADCs with different drug-linker combinations for screening and optimization.

The defined structure and molecular weight of this compound are advantageous in modular synthesis, as they contribute to the homogeneity of the final product. The non-cleavable nature of the amide and hydrazone/oxime bonds formed ensures the stability of the resulting conjugate. glpbio.comglpbio.cn

Below is a table summarizing the key reactive functionalities of this compound and their corresponding reactions in the context of the applications discussed.

Functional GroupReactive PartnerResulting LinkageApplication Area
Pentafluorophenyl (Pfp) ester Primary Amine (-NH2)Amide BondImmobilization, Functional Interfaces, Modular Synthesis
Aldehyde (-CHO) Hydrazide (-CONHNH2)Hydrazone BondImmobilization, Functional Interfaces, Modular Synthesis
Aldehyde (-CHO) Aminooxy (-ONH2)Oxime BondImmobilization, Functional Interfaces, Modular Synthesis

Rigorous Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ald-Ph-amido-PEG1-C2-Pfp ester. It provides detailed information about the carbon-hydrogen framework and the presence of the fluorine atoms, confirming the connectivity of the aldehyde-phenyl, amide, PEG, and pentafluorophenyl (Pfp) ester moieties.

High-Resolution One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is used to identify the different chemical environments of the protons and carbon atoms within the molecule.

In a typical ¹H NMR spectrum, the aldehydic proton (CHO) would appear as a distinct singlet at the downfield region, generally around 10.0 ppm. The aromatic protons of the 4-formylphenyl group would be visible as two sets of doublets between 7.8 and 8.1 ppm. The protons of the PEG linker's ethylene (B1197577) glycol unit typically resonate between 3.6 and 4.5 ppm. researchgate.net The methylene (B1212753) protons adjacent to the amide nitrogen and the ester oxygen would show characteristic shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms. Key resonances would include the carbonyl carbons of the amide and the Pfp ester, and the aldehydic carbon, all appearing in the downfield region (160-195 ppm). The aromatic carbons and the carbons of the PEG linker would have distinct signals in their respective regions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the phenyl and PEG fragments. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals.

Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.05 s 1H Ar-CH O
8.05 d 2H Aromatic H (ortho to CHO)
7.95 d 2H Aromatic H (meta to CHO)
8.50 t 1H NH
4.40 t 2H O-CH ₂-CH₂-C(O)
3.85 t 2H NH-CH ₂-CH₂-O
3.70 t 2H NH-CH₂-CH ₂-O

Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
192.5 Ar-C HO
168.0 C (O)-OPfp
165.5 Ar-C (O)-NH
145-135 Aromatic C -F (Pfp)
138.0 Aromatic C -CHO
130.0 Aromatic C H (meta to CHO)
128.5 Aromatic C H (ortho to CHO)
69.5 NH-CH₂-C H₂-O
68.0 O-C H₂-CH₂-C(O)
39.5 NH-C H₂-CH₂-O

Fluorine-19 NMR for Pentafluorophenyl Moiety Analysis

¹⁹F NMR is a highly sensitive and specific technique for analyzing the pentafluorophenyl (Pfp) moiety of the ester. The Pfp group gives a characteristic set of signals in the ¹⁹F NMR spectrum, typically consisting of three distinct resonances for the ortho-, para-, and meta-fluorine atoms in a 2:1:2 integration ratio. The chemical shifts and coupling patterns of these signals are diagnostic for the Pfp ester and confirm its presence and purity. The ortho-fluorines usually appear as a triplet, the para-fluorine as a triplet, and the meta-fluorines as a multiplet. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a cornerstone for the characterization of this compound, providing precise molecular weight information and confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass of the molecule with high accuracy. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. For this compound (C₁₉H₁₄F₅NO₅), the expected monoisotopic mass would be compared against the measured mass, with a very low mass error (typically <5 ppm) confirming the composition.

Representative HRMS Data

Formula Calculated Mass [M+H]⁺ Measured Mass [M+H]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing PEGylated and polar molecules like this compound. acs.org The analysis is typically performed in positive ion mode, where the molecule is observed as its protonated form [M+H]⁺. ESI-MS is valuable for quickly confirming the molecular weight of the synthesized compound and for monitoring the progress of reactions in which it is a reactant or product.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent conjugation reactions.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic technique used for this purpose. nih.gov A C18 column is typically employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724), often with an additive such as trifluoroacetic acid (TFA). google.com The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram. A high purity level, often greater than 95%, is required for its use in ADC synthesis. acs.org The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The dispersity of the PEG chain can influence the peak shape in RP-HPLC. nih.gov

Representative HPLC Purity Analysis Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

| Expected Result | Single major peak with >95% purity |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of "this compound" and for monitoring its reaction progress during conjugation processes. A typical HPLC method development for this compound would involve optimizing parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities or starting materials.

While specific research-published HPLC methods for this exact compound are not publicly available, a general approach can be described. A reversed-phase HPLC method is commonly used for compounds of similar polarity. The presence of the phenyl group and the pentafluorophenyl ester group suggests that a UV detector would be effective for detection.

General HPLC Parameters for Analysis:

Parameter Typical Value/Condition Purpose
Column C18, 5 µm, 4.6 x 250 mm Stationary phase for separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA) To elute the compound and impurities with varying polarities.
Flow Rate 1.0 mL/min To ensure optimal separation and peak shape.
Detection UV at 254 nm or 280 nm The aromatic rings in the molecule allow for strong UV absorbance.
Injection Volume 10 µL Standard volume for analytical HPLC.

| Column Temp. | 30 °C | To ensure reproducibility by controlling viscosity and retention times. |

Gel Permeation Chromatography (GPC) for Oligomer/Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers and oligomers. For a discrete, small molecule like "this compound" (Molecular Weight: 431.31 g/mol ), GPC is not the primary method for characterization, as it is designed for much larger molecules and polymers. glpbio.comglpbio.com

However, GPC becomes highly relevant when this linker is conjugated to a large biomolecule, such as an antibody, to form an ADC. In that context, GPC would be used to analyze the resulting conjugate to confirm successful conjugation and to assess its polydispersity. Patents related to similar PEGylated compounds describe using GPC systems to analyze polymers, often in solvents like DMF with LiBr. google.com For the unconjugated linker itself, techniques like HPLC and mass spectrometry are more appropriate for purity and identity confirmation.

Exemplary GPC System for Related Polymer Analysis:

Parameter Description
System Viscotek GPCmax VE2001 or similar
Solvent N,N-Dimethylformamide (DMF) with LiBr
Detectors Refractive Index (RI), UV/Vis, Light Scattering

| Purpose | To determine molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of polymers. |

Note: This data is from a patent describing the analysis of block copolymers and is not directly from a study on "this compound" itself. google.com No specific GPC data for the unconjugated linker is available.

Infrared (IR) and Raman Spectroscopy for Functional Group Verification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for confirming the presence of key functional groups within the "this compound" molecule. Although specific spectra for this compound are not publicly documented, the expected absorption bands can be predicted based on its structure.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
Aldehyde (C=O) ~1700 Stretch
Aldehyde (C-H) ~2820 and ~2720 Stretch
Amide (C=O) ~1650 Stretch (Amide I)
Amide (N-H) ~3300 Stretch
Ester (C=O) ~1780 (PFP ester) Stretch
Aromatic Ring (C=C) ~1600 and ~1475 Stretch
Ether (C-O-C) ~1100 Stretch

| Pentafluorophenyl | ~1520 and ~990 | C-F and ring vibrations |

Note: The values in this table are approximate and based on general spectroscopic principles. Specific, experimentally derived peak values for "this compound" are not available in the searched literature.

Raman spectroscopy would provide complementary information. The aromatic ring and C=O stretches are typically strong in Raman spectra, while the O-H and N-H stretches are often weak.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This provides an empirical formula that can be compared to the theoretical composition to verify the compound's identity and purity. For "this compound," the theoretical composition is calculated from its molecular formula, C₁₉H₁₄F₅NO₅. glpbio.com

Theoretical Elemental Composition:

Element Molecular Formula Molecular Weight ( g/mol ) Theoretical Percentage
Carbon (C) C₁₉ 228.21 52.91%
Hydrogen (H) H₁₄ 14.11 3.27%
Fluorine (F) F₅ 95.00 22.03%
Nitrogen (N) N₁ 14.01 3.25%
Oxygen (O) O₅ 80.00 18.55%

| Total | C₁₉H₁₄F₅NO₅ | 431.31 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no publicly available research detailing quantum chemical calculations for Ald-Ph-amido-PEG1-C2-Pfp ester.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Specific Density Functional Theory (DFT) studies elucidating the reaction energetics and transition states for reactions involving this compound have not been reported in the accessible literature.

Prediction of Spectroscopic Parameters and Conformational Preferences

Predictions of spectroscopic parameters (such as NMR or IR spectra) and the conformational preferences of this compound derived from quantum chemical calculations are not available in published research.

Molecular Dynamics (MD) Simulations of Conformational Landscape and Solvent Interactions

No molecular dynamics (MD) simulation studies concerning the conformational landscape or solvent interactions of this compound have been found in the scientific literature.

In Silico Modeling of Chemical Interactions with Reagents and Substrates

Detailed in silico models describing the chemical interactions of this compound with specific reagents or biological substrates are not available.

Cheminformatics Approaches for Design of Analogues and Predicting Synthetic Outcomes

There are no documented cheminformatics studies focused on the design of analogues for this compound or the prediction of its synthetic outcomes.

Future Directions and Emerging Research Opportunities

Development of Tunable and Responsive Analogues

The static, non-cleavable nature of Ald-Ph-amido-PEG1-C2-Pfp ester ensures a stable linkage in ADCs. However, the next generation of linkers is trending towards environmentally responsive systems that can release a payload under specific physiological conditions. Future research will likely focus on modifying the backbone of this linker to incorporate stimuli-responsive elements.

Key areas of development include:

pH-Responsive Linkers: By replacing the stable amide bond with an acid-labile linkage, such as a hydrazine (B178648) or an acetal, analogues of this compound could be engineered to release their cargo in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. frontiersin.orgrsc.org

Redox-Responsive Linkers: The introduction of disulfide bonds into the linker's backbone would render it susceptible to cleavage in the reducing environment of the cytoplasm, where glutathione (B108866) concentrations are significantly higher than in the bloodstream. rsc.orgmdpi.com This would provide a mechanism for intracellular drug release.

Enzyme-Cleavable Linkers: Incorporating peptide sequences that are substrates for specific enzymes overexpressed in tumor tissues, such as matrix metalloproteinases (MMPs), would allow for highly targeted drug release at the site of action. mdpi.com

Tunable PEG Chains: The length of the PEG chain can be precisely controlled to modulate the pharmacokinetic properties of the conjugate. chempep.com The development of a library of Ald-Ph-amido-C2-Pfp ester analogues with varying PEG lengths (e.g., PEG2, PEG4, PEG8) would allow for the fine-tuning of solubility, stability, and in vivo half-life. medchemexpress.comxcessbio.comruixibiotech.com

Stimulus Responsive Moiety Potential Application Site
Low pHHydrazone, Acetal, KetalTumor microenvironment, Endosomes, Lysosomes
High RedoxDisulfide bondCytoplasm
EnzymesSpecific peptide sequencesTumor microenvironment

Integration into Automated and High-Throughput Synthesis Methodologies

The increasing demand for novel bioconjugates, particularly ADCs, necessitates the development of automated and high-throughput synthesis platforms. The structure of this compound is well-suited for integration into such systems.

Future research in this area will likely involve:

Automated Solid-Phase Synthesis: The PFP ester can be used for the efficient conjugation of the linker to amine-containing molecules, such as antibodies immobilized on a solid support. beilstein-journals.org This approach allows for the easy removal of excess reagents and byproducts, streamlining the purification process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can significantly accelerate the synthesis of ADCs. researchgate.net The this compound could be employed in a sequential flow process, first reacting with an antibody and then undergoing further modification via its aldehyde group.

High-Throughput Screening: Automated liquid handling systems can be used to rapidly screen a library of linker analogues and conjugation conditions to identify the optimal combination for a given therapeutic application. researchgate.netnih.gov This would accelerate the development of new and improved ADCs.

Synthesis Platform Advantage Role of this compound
Automated Solid-Phase SynthesisSimplified purification, high purityLinker for conjugation to solid-supported biomolecules
Flow ChemistryRapid reaction times, scalabilityComponent in sequential bioconjugation reactions
High-Throughput ScreeningRapid optimization of conjugatesA scaffold for generating diverse linker libraries

Exploration of Novel Catalytic Systems for Functionalization

The synthesis and modification of this compound and its analogues can be significantly enhanced through the use of novel catalytic systems. Research in this domain could unlock more efficient and selective chemical transformations.

Potential areas of exploration include:

PEG as a Catalyst: Polyethylene (B3416737) glycol itself has been shown to act as a phase-transfer catalyst in certain organic reactions. scholarsresearchlibrary.comacs.org Investigating the potential for the PEG component of the linker to influence the reactivity of the terminal groups could lead to novel reaction pathways.

Biocatalysis: The use of enzymes for the synthesis and modification of PEG derivatives is a growing field. acs.org Enzymes could be employed for the regioselective functionalization of the PEG chain or for the controlled release of cargo from enzyme-cleavable analogues.

Advanced Applications in Supramolecular Chemistry and Nanomaterial Fabrication

The unique combination of functional groups in this compound opens up possibilities for its use in the construction of complex molecular architectures and functional materials.

Emerging applications include:

Supramolecular Assemblies: The aldehyde group can participate in the formation of dynamic covalent bonds, such as imines, which are key to the construction of self-healing materials and stimuli-responsive drug delivery systems. Furthermore, the PEG chain can form inclusion complexes with macrocycles like cyclodextrins and cucurbiturils, leading to the formation of non-covalent polymer-protein conjugates with tunable properties. nih.govresearchgate.net

Nanoparticle Functionalization: The PFP ester provides a reactive handle for the covalent attachment of the linker to the surface of nanoparticles, while the PEG chain enhances their biocompatibility and stability in biological fluids. rsc.orgmdpi.comnih.gov The terminal aldehyde can then be used to conjugate targeting ligands or imaging agents to the nanoparticle surface. This approach could be used to create multifunctional nanoprobes for diagnostics and targeted therapy.

Surface Modification: The linker can be used to modify the surface of biomaterials to improve their biocompatibility and to introduce specific functionalities. For example, it could be used to immobilize proteins or peptides on a surface to promote cell adhesion or to prevent biofouling. acs.org

Application Area Key Functional Group Potential Outcome
Supramolecular ChemistryAldehyde, PEG chainSelf-healing materials, non-covalent bioconjugates
Nanomaterial FabricationPFP ester, PEG chain, AldehydeTargeted drug delivery systems, diagnostic nanoprobes
Surface ModificationPFP ester, AldehydeBiocompatible coatings, functionalized biomaterials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.